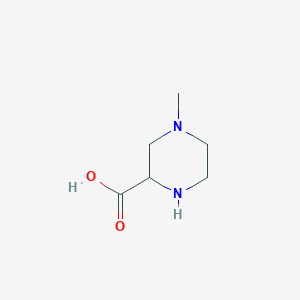

4-Methylpiperazine-2-carboxylic acid

Overview

Description

4-Methylpiperazine-2-carboxylic acid (MPCA) is an organic compound that is used in a variety of scientific applications. It is a white solid with a molecular formula of C6H12N2O2 and a molecular weight of 140.17 g/mol. MPCA is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Homochiral Metal-Organic Frameworks

4-Methylpiperazine-2-carboxylic acid has been utilized in the synthesis of a homochiral Cu(II) framework, showcasing excellent ferroelectric properties and potential in high-frequency applications. This framework acts as an efficient heterogeneous catalyst in the three-component coupling of amines, aldehydes, and alkynes, as well as in Pechmann reactions, highlighting its significance in catalysis and materials science (Gupta et al., 2017).

Endosomolytic Polymers

In the field of biomedical research, derivatives of 4-Methylpiperazine-2-carboxylic acid have been incorporated into poly(amido-amine)s (PAAs), demonstrating considerable differences in the basicity of the amino groups present. These PAAs show potential as endosomolytic polymers, offering insights into their physicochemical and biological properties and their relevance in drug delivery systems (Ferruti et al., 2000).

Anticancer Compound Synthesis

The compound has also played a crucial role in the synthesis of new derivatives with potential anticancer activities, as seen in studies involving 4-methylpiperazine-1-carbodithioc acid derivatives. These studies contribute to the development of novel anticancer agents, illustrating the compound's application in medicinal chemistry and pharmacology (Hou et al., 2006).

Synthesis of Chiral Compounds

4-Methylpiperazine-2-carboxylic acid is pivotal in the synthesis of chiral compounds, serving as a derivatization reagent for the ultrasensitive detection of amine enantiomers by HPLC-MS/MS. This application underscores its importance in analytical chemistry, especially in the chiral analysis of pharmaceuticals (Jin et al., 2020).

Organic Salt Formation

The compound's interaction with aromatic carboxylic acids to form multi-component hydrogen-bonding organic salts has been explored, revealing the compound's role in forming diverse supramolecular architectures. This research provides valuable insights into crystal engineering and the design of novel materials (Yang et al., 2015).

Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with a variety of biological targets, depending on their specific chemical structure. The targets can range from enzymes to receptors, and their roles can vary widely .

Mode of Action

The mode of action of piperazine derivatives can also vary widely. For example, some piperazine derivatives are used as basic and hydrophilic groups to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Biochemical Pathways

Piperazine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Piperazine derivatives are generally known for their good solubility and bioavailability .

Result of Action

Piperazine derivatives can have a wide range of effects depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of piperazine derivatives .

properties

IUPAC Name |

4-methylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMBMKKMKAFQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423592 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpiperazine-2-carboxylic acid | |

CAS RN |

721876-16-0 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

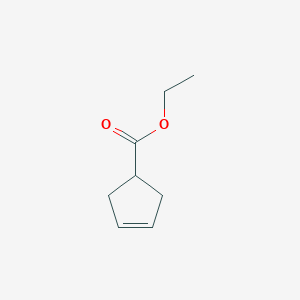

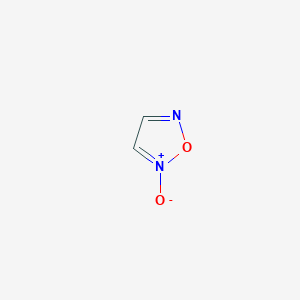

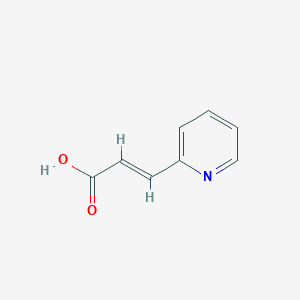

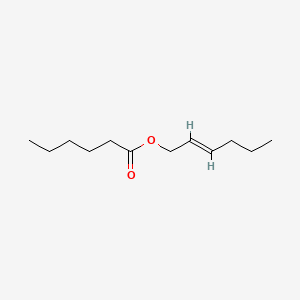

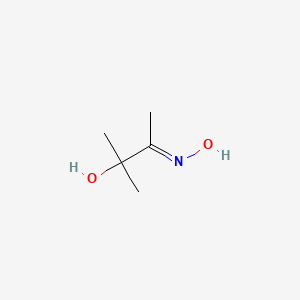

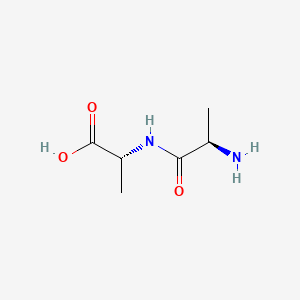

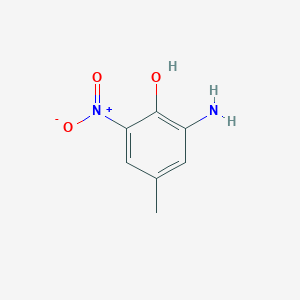

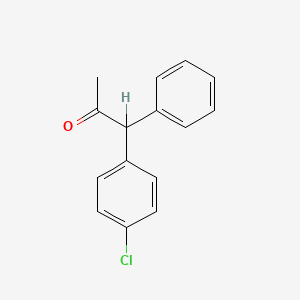

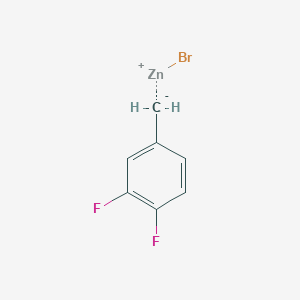

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding 4-Methylpiperazine-2-carboxylic acid in Cola pachycarpa stem extract?

A1: While the abstract itself doesn't delve into the specific properties or potential applications of 4-Methylpiperazine-2-carboxylic acid, its presence as one of the most abundant compounds in the stem extract of Cola pachycarpa is noteworthy. [] This suggests it could contribute to the plant's purported use in traditional medicine, potentially playing a role in the treatment and management of various ailments. Further research is needed to understand the specific biological activity and potential therapeutic benefits of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)